

MFH290: A Potent and Highly Selective Covalent Inhibitor of CDK12/13

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Compound of Interest		
Compound Name:	MFH290	
Cat. No.:	B11932887	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) have emerged as critical regulators of transcriptional elongation, playing a pivotal role in the expression of genes involved in the DNA damage response (DDR). Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of **MFH290**, a novel, potent, and highly selective covalent inhibitor of CDK12 and CDK13. We will delve into its biochemical and cellular activity, mechanism of action, and the experimental methodologies employed in its characterization.

Data Presentation Biochemical Potency and Selectivity of MFH290

MFH290 was designed as a cysteine-directed covalent inhibitor, targeting a unique cysteine residue (Cys1039 in CDK12) in the kinase domain of CDK12 and CDK13. This covalent mechanism of action contributes to its high potency and selectivity.

Table 1: Biochemical IC50 Values of MFH290 against CDK12 and CDK13



Kinase	IC50 (nM)
CDK12/CycK	2.4
CDK13/CycK	1.8

Data extracted from Liu et al., 2020.

The inhibitory activity of **MFH290** was further evaluated against a broad panel of kinases to assess its selectivity. The KINOMEscan[™] platform was utilized for this purpose, which measures the binding of the inhibitor to a large number of kinases.

Table 2: Kinome Selectivity of MFH290

Kinase	Percent of Control (%) @ 1 µM MFH290
CDK12	0.1
CDK13	0.2
Other CDKs (CDK1, 2, 4, 5, 6, 7, 9)	> 80
Other Kinases (a panel of >400)	Generally > 90

Data represents a summary of kinome-wide scanning results from Liu et al., 2020. A lower percentage of control indicates stronger binding.

Cellular Activity of MFH290

The on-target cellular activity of **MFH290** was confirmed by its ability to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2), a direct substrate of CDK12 and CDK13. Furthermore, the anti-proliferative effects of **MFH290** were assessed in various cancer cell lines.

Table 3: Cellular IC50 Values of MFH290 in Cancer Cell Lines



Cell Line	Cancer Type	IC50 (nM)
Jurkat	T-cell leukemia	120
MOLM13	Acute myeloid leukemia	150
MV4-11	Acute myeloid leukemia	180

Data extracted from Liu et al., 2020.

Experimental Protocols Biochemical Kinase Inhibition Assay

This assay determines the concentration of **MFH290** required to inhibit 50% of the enzymatic activity of CDK12 and CDK13.

Protocol:

- Enzyme and Substrate Preparation: Recombinant CDK12/CycK or CDK13/CycK enzyme complexes are used. A peptide substrate derived from the C-terminal domain of RNA Polymerase II is utilized.
- Reaction Mixture: The kinase reaction is performed in a buffer containing ATP, the peptide substrate, and varying concentrations of MFH290.
- Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.
- Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., HTRF or AlphaLISA) or by measuring the depletion of ATP (e.g., Kinase-Glo).
- Data Analysis: The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a fourparameter logistic equation.

KINOMEscan™ Selectivity Profiling



This competition binding assay assesses the selectivity of **MFH290** against a large panel of human kinases.

Protocol:

- Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
- Reaction Components: Each well of a multi-well plate contains a specific kinase, the immobilized ligand, and the test compound (MFH290 at a fixed concentration, e.g., 1 μM).
- Binding and Quantification: The amount of kinase bound to the solid support is quantified using a proprietary method (e.g., qPCR of a DNA tag linked to the kinase).
- Data Interpretation: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase.

Cellular Proliferation Assay

This assay measures the effect of MFH290 on the growth and viability of cancer cells.

Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of **MFH290** for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence or absorbance values are normalized to the DMSO-treated control cells. The IC50 values are calculated by plotting the percentage of cell viability



against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of RNAPII Phosphorylation

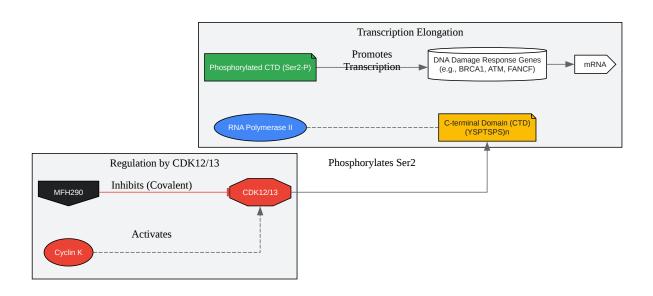
This technique is used to detect the phosphorylation status of RNAPII at Ser2 of the CTD, a direct downstream target of CDK12/13, in cells treated with **MFH290**.

Protocol:

- Cell Lysis: Cells treated with MFH290 or DMSO for a specific duration are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
 incubated with a primary antibody specific for phosphorylated RNAPII Ser2. A primary
 antibody against total RNAPII or a housekeeping protein (e.g., GAPDH or β-actin) is used as
 a loading control.
- Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations CDK12/13 Signaling Pathway and Mechanism of MFH290



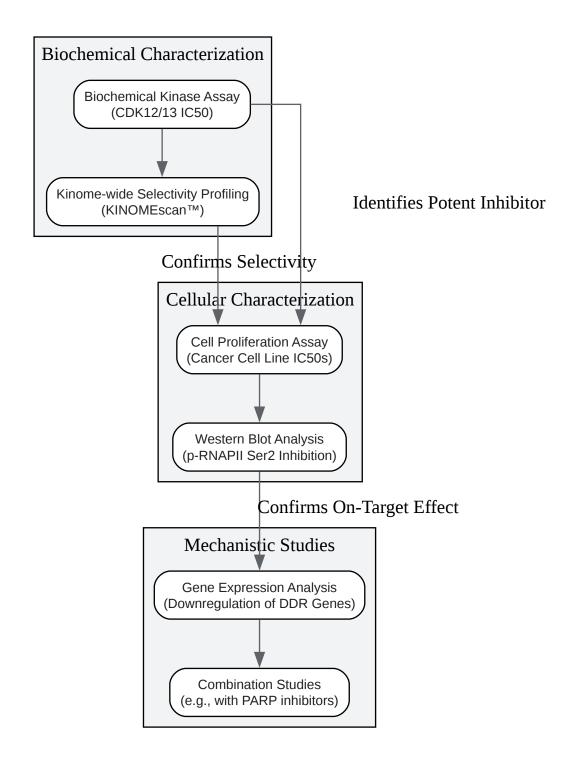


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Caption: CDK12/13 signaling in transcription and MFH290 inhibition.

Experimental Workflow for MFH290 Characterization





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Caption: Workflow for characterizing a selective kinase inhibitor like **MFH290**.

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